molecular formula C11H11Cl2NO B7858823 5-(2,3-Dichloro-phenoxy)pentanenitrile

5-(2,3-Dichloro-phenoxy)pentanenitrile

Cat. No.: B7858823
M. Wt: 244.11 g/mol
InChI Key: AYAMWNHHBYVQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dichloro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a pentanenitrile chain

Preparation Methods

The synthesis of 5-(2,3-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 2,3-dichlorophenol with a suitable pentanenitrile precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a halogenated pentanenitrile compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2,3-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,3-Dichloro-phenoxy)pentanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research studies may explore its potential biological activity and interactions with various biomolecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichloro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-(2,3-Dichloro-phenoxy)pentanenitrile include other dichlorophenyl derivatives and pentanenitrile compounds. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 4-(2,3-Dichloro-phenoxy)butanenitrile and 6-(2,3-Dichloro-phenoxy)hexanenitrile are structurally related but have different chain lengths, which can influence their properties and uses.

Properties

IUPAC Name

5-(2,3-dichlorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-5-4-6-10(11(9)13)15-8-3-1-2-7-14/h4-6H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAMWNHHBYVQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.